[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1268982-24-6
VCID: VC2817869
InChI: InChI=1S/C7H10N4S.2ClH/c1-5-10-11-4-6(2-3-8)9-7(11)12-5;;/h4H,2-3,8H2,1H3;2*1H
SMILES: CC1=NN2C=C(N=C2S1)CCN.Cl.Cl
Molecular Formula: C7H12Cl2N4S
Molecular Weight: 255.17 g/mol

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride

CAS No.: 1268982-24-6

Cat. No.: VC2817869

Molecular Formula: C7H12Cl2N4S

Molecular Weight: 255.17 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride - 1268982-24-6

Specification

CAS No. 1268982-24-6
Molecular Formula C7H12Cl2N4S
Molecular Weight 255.17 g/mol
IUPAC Name 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H10N4S.2ClH/c1-5-10-11-4-6(2-3-8)9-7(11)12-5;;/h4H,2-3,8H2,1H3;2*1H
Standard InChI Key GVZCKLSNHXCTLZ-UHFFFAOYSA-N
SMILES CC1=NN2C=C(N=C2S1)CCN.Cl.Cl
Canonical SMILES CC1=NN2C=C(N=C2S1)CCN.Cl.Cl

Introduction

Chemical Identity

IUPAC Name:
2-(2-methylimidazo[2,1-b] thiadiazol-6-yl)ethanamine;dihydrochloride .

Molecular Formula:
C7H12Cl2N4S .

Molecular Weight:
255.17 g/mol .

Structure:
The compound consists of a methyl-imidazo-thiadiazole core linked to an ethylamine group. It is stabilized as a dihydrochloride salt for enhanced solubility and stability.

Synthesis

The synthesis of compounds like [2-(2-Methylimidazo[2,1-b] thiadiazol-6-yl)ethyl]amine dihydrochloride typically involves multistep organic reactions:

  • Formation of the Imidazo-Thiadiazole Core:
    The imidazo-thiadiazole scaffold is synthesized via cyclization reactions involving thiosemicarbazides and α-haloketones under acidic or basic conditions.

  • Attachment of the Ethylamine Group:
    The ethylamine moiety is introduced through nucleophilic substitution or reductive amination reactions.

  • Conversion to Dihydrochloride Salt:
    The free base is treated with hydrochloric acid to form the dihydrochloride salt for increased solubility and stability.

Potential Pharmacological Uses

Compounds containing imidazo-thiadiazole scaffolds have been extensively studied for their biological activities:

  • Anticancer Activity:
    Similar derivatives have shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These activities are often mediated through inhibition of kinases like VEGFR2 .

  • Antimicrobial Properties:
    Imidazo-thiadiazoles are known for their antimicrobial activity due to their ability to interact with bacterial enzymes and DNA.

Mechanism of Action

  • Enzyme Inhibition: Interaction with key enzymes in cancer or microbial pathways.

  • DNA Intercalation: The planar structure may allow intercalation into DNA strands.

Structural Comparison with Related Compounds

CompoundMolecular Weight (g/mol)Biological Activity
[2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol)]~292VEGFR2 inhibitor; anticancer potential .
[2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol)]~288Selective cytotoxicity against cancer cells.

The inclusion of functional groups like chlorophenyl or methoxyphenyl enhances activity by improving binding affinity to biological targets.

Safety and Handling

  • Handling Precautions: Use gloves and protective eyewear.

  • Storage Conditions: Store in a cool, dry place away from light.

  • Toxicity: Potential toxicity should be evaluated in preclinical studies.

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